4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide
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Overview
Description
4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that features a benzothiazole ring, a piperazine ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzothiazole Ring: Starting with a suitable precursor, such as 2-aminothiophenol, the benzothiazole ring can be formed through a cyclization reaction with a chloro-substituted reagent.
Piperazine Ring Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions, where the benzothiazole intermediate reacts with a piperazine derivative.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the piperazine ring.
Reduction: Reduction reactions could target the carboxamide group or other functional groups within the molecule.
Substitution: The compound may participate in substitution reactions, especially at the chloro-substituted benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(6-chloro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide: Lacks the dimethoxyphenyl group.
N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide: Lacks the benzothiazole ring.
4-(6-chloro-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide: Lacks the methoxy groups on the phenyl ring.
Uniqueness
The presence of both the benzothiazole ring and the dimethoxyphenyl group in 4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide may confer unique biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S/c1-27-16-5-3-4-15(18(16)28-2)22-19(26)24-8-10-25(11-9-24)20-23-14-7-6-13(21)12-17(14)29-20/h3-7,12H,8-11H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAJNJUHGYUPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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